molecular formula C13H19N3O3 B14116747 Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate

Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate

Cat. No.: B14116747
M. Wt: 265.31 g/mol
InChI Key: QIZXNNNIYZOMDT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate is an organic compound with the molecular formula C13H19N3O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an aminopyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminopyridine moiety: This step involves the reaction of the azetidine intermediate with a suitable aminopyridine derivative under controlled conditions.

    Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopyridine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The azetidine ring may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of an azetidine ring.

    tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with an oxo group instead of the aminopyridine moiety.

Uniqueness

tert-Butyl 3-((2-aminopyridin-4-yl)oxy)azetidine-1-carboxylate is unique due to its combination of an azetidine ring, aminopyridine moiety, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 3-(2-aminopyridin-4-yl)oxyazetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-15-11(14)6-9/h4-6,10H,7-8H2,1-3H3,(H2,14,15)

InChI Key

QIZXNNNIYZOMDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=NC=C2)N

Origin of Product

United States

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